Xylityl glycoside

Description

Contextualization within Glycoside Chemistry and Carbohydrate Science

Carbohydrate science is the study of sugars and their polymers, which are fundamental to biology. nih.govvu.lt Within this broad field, glycoside chemistry focuses on a specific class of molecules called glycosides. A glycoside is a molecule in which a sugar is linked through its anomeric carbon to another functional group by a glycosidic bond. wikipedia.org These molecules are ubiquitous in nature, playing vital roles in living organisms. For example, plants often store chemicals, such as toxins for defense or beneficial compounds, in the form of inactive glycosides. ebsco.com Enzymatic hydrolysis can then activate these compounds by cleaving the sugar portion. ebsco.com

Glycosides are formally defined as any molecule where a sugar group (the glycone) is bonded to a non-sugar group (the aglycone or genin). wikipedia.org Xylityl glycoside fits within this chemical family as a carbohydrate-derived compound. tiiips.comtiiips.com It is produced from the reaction of a sugar alcohol, xylitol (B92547), with a sugar molecule, such as glucose. tiiips.comtiiips.com The study of such compounds is part of the larger effort in glycoscience to synthesize and understand complex carbohydrates, which remain challenging synthetic targets despite their importance. nih.gov The development of methods for creating glycosidic linkages, a process known as glycosylation, is a central theme in modern carbohydrate chemistry. nih.gov

Academic Nomenclature and Structural Classification of this compound

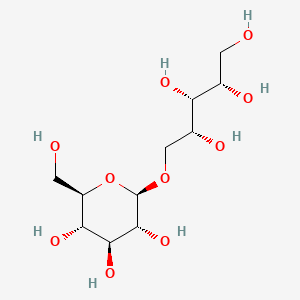

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a precise description of its stereochemistry and atomic connectivity. Its IUPAC name is (2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol. nih.gov

Structurally, it is classified as a glycoside. This classification is based on the presence of a glycosidic bond linking two distinct molecular parts:

The Glycone: The sugar portion of the molecule. In the common form known as xylitylglucoside, the glycone is derived from glucose. tiiips.com

The Aglycone: The non-sugar portion. In this case, the aglycone is xylitol, a five-carbon sugar alcohol (or polyol). tiiips.comtiiips.com

The molecule is formed when xylitol reacts with a sugar like glucose. tiiips.com This reaction creates an O-glycosidic bond, connecting the xylitol moiety to the sugar ring. The generic term 'monosaccharide' denotes a single sugar unit, and this compound is a derivative that connects such a unit to a sugar alcohol. iupac.org

Below is a table detailing key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol | nih.gov |

| Molecular Formula | C11H22O10 | nih.gov |

| Molecular Weight | 314.29 g/mol | nih.gov |

| Canonical SMILES | C([C@@H]1C@HO)O | nih.gov |

| InChIKey | LTBAFRQKFIMYQK-DLWPFLMGSA-N | nih.gov |

| CAS Number | 1095751-96-4 | nih.gov |

Contemporary Research Landscape and Significance of this compound Studies

The contemporary research landscape for this compound and related compounds is driven by their potential applications, particularly in the personal care industry, and the broader scientific interest in sustainable chemistry. covalo.comresearchgate.net Studies often focus on its synthesis, biological activity, and mechanisms of action.

Synthesis: Research explores both chemical and biotechnological routes for producing this compound.

Chemical Synthesis: Industrial production can involve the reaction of xylitol (extracted from sources like birch bark) with glucose under controlled temperature and pressure with a catalyst. tiiips.comtiiips.com One described method involves melting xylitol, adding glucose, and using an acid catalyst to drive the reaction while removing the water formed. google.com

Enzymatic Synthesis: There is significant interest in using enzymes like glycoside hydrolases for synthesis. researchgate.net Enzymatic glycosylation is seen as a sustainable approach for producing bioactive compounds with high selectivity. mdpi.com Research in this area includes the transglycosylation of phenolic compounds and carbohydrates to create novel glycosides with potentially enhanced properties. researchgate.net

Research Findings and Significance: A primary focus of research is the compound's effect on skin hydration and barrier function.

Skin Hydration: Studies have shown that this compound can enhance the skin's ability to retain water. tiiips.com Research indicates it promotes the synthesis of hyaluronic acid, a key molecule for maintaining skin moisture. tiiips.comgoogle.com

Barrier Function: Research using in vitro human skin models suggests that this compound significantly increases the neosynthesis of ceramides (B1148491) 1 and 2, which are essential lipid components of the epidermis involved in cellular cohesion and barrier integrity. google.comgoogle.com

The significance of these studies lies in the search for effective ingredients for cosmetic and dermatological applications. tiiips.com The exploration of xylitol derivatives also extends to other areas; for instance, xylitol itself has been studied for its ability to inhibit carbohydrate-digesting enzymes and modulate glucose absorption. nih.gov This broader context places this compound research within the larger trend of developing high-value, functional chemicals from renewable biomass sources. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1095751-96-4 |

|---|---|

Molecular Formula |

C11H22O10 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

(2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C11H22O10/c12-1-4(14)7(16)5(15)3-20-11-10(19)9(18)8(17)6(2-13)21-11/h4-19H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |

InChI Key |

LTBAFRQKFIMYQK-DLWPFLMGSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Xylityl Glycoside Precursors

D-Xylose Metabolism and Xylitol (B92547) Formation

The conversion of D-xylose into metabolically accessible forms is a critical first step in its utilization by microorganisms. This process varies significantly between different microbial groups, primarily in the initial enzymatic steps.

Xylose Reductase and Xylitol Dehydrogenase Pathways in Microbial Systems

In many eukaryotic microorganisms, particularly yeasts, the primary pathway for D-xylose assimilation involves a two-step conversion to D-xylulose. mdpi.com The first step is the reduction of D-xylose to xylitol, catalyzed by the enzyme xylose reductase (XR). frontiersin.orgosti.gov This reaction is dependent on the cofactors NADPH or NADH. osti.gov Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), a reaction that predominantly requires NAD+ as a cofactor. osti.gov

The accumulation of xylitol is often a result of a redox imbalance between these two reactions. mdpi.com The preference of xylose reductase for NADPH and xylitol dehydrogenase for NAD+ can lead to an intracellular surplus of xylitol, which is then secreted from the cell. mdpi.com This phenomenon is a key focus in the biotechnological production of xylitol.

Several yeast species are known for their natural ability to produce xylitol via this pathway. The table below summarizes the xylitol production capabilities of some wild-type yeast strains.

| Microbial Strain | Substrate | Xylitol Yield (g/g) | Reference |

| Candida tropicalis | Xylose | 0.73 | (Walther et al., 2001) |

| Candida guilliermondii | Xylose | 0.68 | (Silva et al., 2004) |

| Debaryomyces hansenii | Xylose | 0.74 | (Converti & Domínguez, 2001) |

| Pichia stipitis | Xylose | 0.55 | (Silva et al., 1998) |

Distinct Prokaryotic and Eukaryotic Xylose Utilization Mechanisms

Prokaryotic and eukaryotic microorganisms generally employ different initial strategies for xylose metabolism. mdpi.com While eukaryotes predominantly use the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway, most bacteria utilize a single-step isomerization reaction. mdpi.comresearchgate.net

In prokaryotes, the enzyme xylose isomerase (XI) directly converts D-xylose into D-xylulose without xylitol as an intermediate. researchgate.net This pathway does not involve the redox imbalances seen in the eukaryotic pathway, and consequently, xylitol accumulation is not a natural feature of bacterial xylose metabolism. oup.com

The fundamental differences in these pathways are summarized below:

| Feature | Prokaryotic Pathway (Xylose Isomerase) | Eukaryotic Pathway (XR-XDH) |

| Key Enzyme(s) | Xylose Isomerase (XI) | Xylose Reductase (XR), Xylitol Dehydrogenase (XDH) |

| Intermediate | None | Xylitol |

| Cofactor Requirement | None for isomerization | NADPH/NADH for XR, NAD+ for XDH |

| Thermodynamics | Less favorable equilibrium | More thermodynamically advantageous |

| Xylitol Accumulation | Not a typical feature | Common due to cofactor imbalance |

While the XI pathway is characteristic of prokaryotes, some fungi have also been found to possess this pathway. oup.com Conversely, the XR-XDH pathway has been engineered into bacteria like Escherichia coli to enable xylitol production. mdpi.com

Interconnections of Xylitol Metabolism with Pentose (B10789219) Phosphate (B84403) Pathway and Glycolysis

Following its formation from either the XR-XDH or XI pathway, D-xylulose is phosphorylated by the enzyme xylulokinase to yield D-xylulose-5-phosphate. frontiersin.org This intermediate is a central entry point into the pentose phosphate pathway (PPP), a crucial metabolic route in virtually all organisms. vumc.nl

The PPP serves two primary functions: the generation of NADPH for reductive biosynthesis and the production of precursors for nucleotide synthesis. vumc.nlnih.gov D-xylulose-5-phosphate, along with another pentose phosphate, ribose-5-phosphate, is converted by the enzymes transketolase and transaldolase into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. researchgate.net These two intermediates are key components of the glycolytic pathway. researchgate.netnptel.ac.in

This interconnection allows the carbon atoms from D-xylose to be channeled into central carbon metabolism for energy production (via glycolysis and the citric acid cycle) or for the biosynthesis of various cellular components. researchgate.net In the context of xylitol production, the flux of metabolites through the PPP is critical as it influences the availability of NADPH, the primary reducing equivalent for the xylose reductase reaction. nih.gov

Microbial Metabolic Engineering for Enhanced Xylitol Production

To overcome the limitations of natural xylitol production and to improve its economic feasibility, significant research has focused on the metabolic engineering of microorganisms. These efforts aim to enhance the efficiency of xylose conversion to xylitol by manipulating key metabolic pathways and regulatory networks.

Strain Optimization and Genetic Modification Strategies

A variety of genetic modification strategies have been employed to optimize microbial strains for enhanced xylitol production. These strategies often target the overexpression of key enzymes, the disruption of competing pathways, and the improvement of substrate uptake.

One common approach is the overexpression of the xylose reductase (XR) gene. mdpi.com Introducing multiple copies of the XR gene or using strong promoters can significantly increase the rate of xylose conversion to xylitol. mdpi.com For instance, the introduction of the xylose reductase gene from Zymomonas mobilis into E. coli has been shown to lead to high-titer xylitol production. doaj.org

Another effective strategy is the disruption or deletion of genes encoding xylitol dehydrogenase (XDH). osti.gov By eliminating or reducing the activity of XDH, the conversion of xylitol to D-xylulose is blocked, leading to increased intracellular accumulation and secretion of xylitol. osti.gov

Improving the transport of xylose into the cell is also a target for genetic modification. Overexpression of xylose transporter genes can enhance the uptake of xylose, providing more substrate for the subsequent conversion to xylitol. mdpi.com The following table provides examples of genetic modifications and their impact on xylitol production.

| Microorganism | Genetic Modification | Xylitol Titer (g/L) | Reference |

| Escherichia coli | Overexpression of Z. mobilis XR, sthA (for NADPH) and mutant glfL445I (transporter) | 88.4 | doaj.org |

| Saccharomyces cerevisiae | Co-expression of two types of XR (NADPH and NADH dependent), ZWF1 and ACS1 | 196.2 | nih.gov |

| Candida tropicalis | Disruption of the XYL2 gene (XDH) | 48 | osti.gov |

| Pichia pastoris | Combination of synthetic pathways and a novel NADPH-dependent XDH | 7000 mg/L (from glycerol) | nih.gov |

Role of Cofactor Regulation (NAD(P)H/NAD(P)+, ATP/ADP) in Xylitol Biosynthesis

The regulation of intracellular cofactor pools, particularly the ratio of reduced to oxidized nicotinamide (B372718) adenine (B156593) dinucleotides (NADPH/NADP+ and NADH/NAD+), is paramount for efficient xylitol biosynthesis. mdpi.com The xylose reductase enzyme's reliance on NADPH makes the availability of this cofactor a potential rate-limiting factor in xylitol production. nih.govnih.gov

Metabolic engineering strategies are therefore often directed at increasing the intracellular supply of NADPH. nih.gov This can be achieved by:

Overexpressing genes of the pentose phosphate pathway: The oxidative branch of the PPP is a major source of NADPH. Overexpressing genes such as zwf, which encodes glucose-6-phosphate dehydrogenase, can enhance the metabolic flux through the PPP, thereby increasing NADPH regeneration. nih.govnih.gov

Deleting genes in competing pathways: Deleting genes in the Embden-Meyerhof-Parnas (glycolytic) pathway can redirect carbon flux towards the PPP, further boosting NADPH availability. nih.gov

Engineering cofactor preference: Modifying the xylose reductase enzyme to utilize both NADH and NADPH can alleviate the sole dependency on the NADPH pool and create a more balanced redox state within the cell. nih.gov The co-expression of both NADPH-dependent and NADH-preferring xylose reductases has been shown to enhance xylitol productivity. nih.gov

The balance of ATP/ADP is also a consideration, as cellular growth and maintenance, which are ATP-dependent processes, compete for the carbon source. However, the direct regulation of ATP/ADP ratios for the specific purpose of xylitol production is less commonly a primary target compared to the manipulation of NAD(P)H/NAD(P)+ pools.

Substrate Utilization and Byproduct Formation in Bioprocesses

The biotechnological production of xylityl glycoside precursors is centered on the efficient conversion of simple sugars into xylitol, the primary building block. The choice of substrate and the metabolic characteristics of the selected microorganism are critical factors that determine the yield of the target product and the spectrum of byproducts formed. Bioprocesses utilize a range of substrates, from purified sugars to complex lignocellulosic hydrolysates, and often involve the formation of secondary metabolites due to cellular metabolic activities.

In the context of bioprocessing, the primary precursor for any xylityl derivative is xylitol, which is produced predominantly from D-xylose. The metabolic pathway in many yeasts and fungi involves the reduction of D-xylose to xylitol, a reaction catalyzed by the enzyme xylose reductase. frontiersin.org This xylitol can then be secreted by the cell or further metabolized internally to D-xylulose. frontiersin.org The efficiency of this conversion is highly dependent on the availability of substrates and the management of metabolic flux to minimize the formation of undesirable byproducts.

Substrate Utilization

The primary substrate for the microbial production of xylitol is D-xylose. researchgate.net Industrially, D-xylose is sourced from the hydrolysis of hemicellulose found in lignocellulosic biomass, such as agricultural residues (corn cobs, sugarcane bagasse) and forestry waste. frontiersin.orgulisboa.pt The use of this abundant and renewable feedstock is a cost-effective and environmentally sustainable alternative to chemical synthesis methods. ulisboa.pt

Microorganisms, particularly yeasts from the genus Candida, are widely recognized as effective xylitol producers. researchgate.net However, the metabolic efficiency can be enhanced through the use of co-substrates. Glucose or glycerol (B35011) are often added to the fermentation medium. mdpi.comnih.gov These co-substrates are not typically converted into xylitol but are metabolized through pathways like glycolysis and the pentose phosphate pathway to generate essential cofactors, such as NADPH and NADH, which are required by the xylose reductase enzyme to convert xylose into xylitol. researchgate.netmdpi.com The supplementation with these carbon sources can improve xylitol yield by preventing the loss of xylose to central cellular metabolism for energy generation. mdpi.comnih.gov

For instance, studies with Saccharomyces cerevisiae engineered for xylitol production showed significantly higher productivity when glycerol was used as a cosubstrate compared to glucose. mdpi.com Similarly, the bacterium Burkholderia sacchari can utilize xylose from simulated lignocellulosic hydrolysates to produce xylitol. ulisboa.pt

Beyond the production of xylitol itself, xylitol can serve as a substrate for further enzymatic modifications to create novel compounds, which may be broadly classified as xylityl derivatives. An example is the synthesis of xylitol monoferulate, a prodrug, through lipase-catalyzed esterification. mdpi.com In this bioprocess, xylitol and ferulic acid are used as the direct substrates. mdpi.com

Table 1: Substrate Utilization in Microbial Production of Xylitol

| Microorganism | Primary Substrate | Co-substrate | Reference |

|---|---|---|---|

| Candida sp. | Xylose | Glucose | researchgate.net |

| Saccharomyces cerevisiae (engineered) | Xylose | Glycerol | mdpi.com |

| Burkholderia sacchari | Xylose | Not specified | ulisboa.pt |

| Candida guilliermondii | Xylose (from hemicellulosic hydrolysate) | Glucose (present in hydrolysate) | nih.govmdpi.com |

Byproduct Formation

Common byproducts in yeast-based xylitol fermentation include:

Glycerol : Produced as a response to osmotic stress and to re-oxidize excess NADH generated during metabolism. researchgate.net

Ethanol : Formed under oxygen-limiting conditions when the organism shifts towards anaerobic respiration. mdpi.comfrontiersin.org

Arabitol : A five-carbon sugar alcohol that can be formed from intermediates of the pentose phosphate pathway. researchgate.net

In bacterial fermentations, such as those using Burkholderia sacchari, xylonic acid can be a significant byproduct alongside xylitol. ulisboa.pt The production ratio of xylitol to xylonic acid can be influenced by the concentration of the xylose substrate. ulisboa.pt

In the specific case of enzymatic synthesis using purified components, byproduct formation is often more controlled. For the lipase-mediated synthesis of xylitol monoferulate from xylitol and ferulic acid, the primary byproduct of the esterification reaction is water. mdpi.com The specificity of the enzyme minimizes the risk of other side products, which is a significant advantage over traditional chemical catalysis. mdpi.com

Table 2: Byproduct Formation in Xylitol and Xylitol Derivative Bioprocesses

| Bioprocess | Primary Product | Substrates | Key Byproducts | Reference |

|---|---|---|---|---|

| Yeast Fermentation | Xylitol | Xylose, Glucose | Glycerol, Ethanol, Arabitol | researchgate.netresearchgate.netmdpi.com |

| Bacterial Fermentation (B. sacchari) | Xylitol | Xylose | Xylonic Acid | ulisboa.pt |

| Enzymatic Esterification | Xylitol Monoferulate | Xylitol, Ferulic Acid | Water | mdpi.com |

Chemical Synthesis Methodologies for Xylityl Glycoside and Analogues

Direct Acetalization Reactions and One-Pot Synthesis Approaches

A primary and efficient method for synthesizing polyol-glycosides, including xylityl glycoside, is through a direct "one-pot" acetalization reaction. google.comgoogleapis.comgoogle.com This approach involves reacting a polyol, such as xylitol (B92547), with a reducing sugar in a single reactor. google.comgoogleapis.com The reaction is driven by an acid catalyst under controlled temperature and pressure conditions to form the desired glycosidic linkage. google.comgoogle.com This method is valued for its directness, combining all reactants in a single step to produce a mixture containing the target this compound. google.com

The direct acetalization is contingent on the presence of an acid catalytic system. google.comgoogle.com Various acids can be employed to catalyze the reaction effectively. Commonly used catalysts include strong mineral acids such as sulfuric acid, hydrochloric acid, phosphoric acid, and nitric acid. google.com Organic sulfonic acids like methanesulfonic acid and para-toluenesulfonic acid, as well as trifluoromethanesulfonic acid, are also effective. google.com In some procedures, solid acid catalysts like acid ion exchange resins can be utilized. google.com

The reaction conditions are critical for driving the synthesis towards the desired product. The acetalization is typically carried out at elevated temperatures, generally ranging from 70°C to 130°C. google.com For the synthesis of xylityl glucoside, specific examples cite temperatures between 100°C and 105°C. google.comgoogleapis.com The reaction is performed under a partial vacuum, with pressures ranging from 20 to 300 mbar, to facilitate the removal of water, a byproduct of the reaction. google.com

Table 1: Exemplary Reaction Conditions for Xylityl Glucoside Synthesis via One-Pot Acetalization google.comgoogleapis.com

| Parameter | Condition |

| Reactants | Xylitol, Anhydrous Glucose |

| Catalyst | 96% or 98% Sulfuric Acid |

| Temperature | 100°C - 105°C |

| Pressure | 45 mbar - 90 mbar (partial vacuum) |

| Reaction Time | ~4.5 hours |

| Post-Reaction | Neutralization with Sodium Hydroxide |

Stoichiometry plays a controlled role in the one-pot synthesis, where the ratio of the polyol to the reducing sugar is carefully managed. google.comgoogleapis.com In a typical synthesis of xylityl glucoside, xylitol is melted first, and then anhydrous glucose is gradually dispersed into the molten xylitol to ensure a homogeneous reaction medium before the catalyst is introduced. google.comgoogleapis.com

A crucial aspect of driving the equilibrium of the acetalization reaction towards product formation is the continuous removal of water. google.comnih.gov This is effectively achieved by conducting the reaction under a partial vacuum, which lowers the boiling point of water and facilitates its evaporation from the reaction mixture. google.comgoogle.com The evaporated water is then removed using a distillation assembly connected to the reactor. google.comgoogleapis.com This technique of concomitant elimination of water is vital for achieving good conversion rates and yields of the this compound. google.comgoogleapis.com The process continues until the desired amount of water is removed, after which the reaction medium is cooled and neutralized. google.comgoogleapis.com

Trans-Acetalization and Other Chemical Routes

Besides direct acetalization, xylityl glycosides can be synthesized via a trans-acetalization pathway. google.comgoogleapis.com This method typically involves two main stages. google.com

Preparation of an Alkylglycoside: Initially, an alkylglucoside, such as butylglucoside, is prepared by reacting a reducing sugar (e.g., glucose) with an alcohol (e.g., butanol). This reaction is also conducted in the presence of an acid catalyst at temperatures between 90°C and 105°C and under a partial vacuum to remove the water formed. google.com

Trans-Acetalization Reaction: In the second stage, a polyol like xylitol is added to the reaction medium containing the newly formed butylglucoside. The mixture is heated under vacuum, leading to a trans-acetalization reaction where the xylitol displaces the butanol from the glycoside. The butanol formed during this exchange, along with any residual butanol from the first step, is continuously removed by distillation to drive the reaction to completion. google.comgoogleapis.com

Another described synthetic pathway involves the initial dehydration of the polyol (xylitol) using an acid catalyst, followed by the acetalization of the resulting dehydrated polyol by dispersing a reducing sugar into the medium. googleapis.com

Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be achieved by modifying the core reactants and reaction schemes. These strategies allow for the creation of a diverse range of related compounds with potentially different properties.

One primary strategy is the substitution of the core polyol or the sugar moiety. By replacing xylitol with other polyols containing at least four hydroxyl functions, such as erythritol, analogues like erythrityl glycoside can be synthesized using similar direct acetalization or trans-acetalization methods. google.comgoogleapis.com Likewise, changing the reducing sugar from glucose to others like xylose or arabinose results in the formation of different this compound analogues, such as xylityl xyloside or xylityl arabinoside. google.comgoogleapis.com

Enzymatic synthesis offers a highly selective alternative for creating derivatives. plos.orgmdpi.com Glycosynthases, which are engineered glycosidases, can catalyze the formation of glycosidic bonds with high stereo- and regioselectivity, often without the need for complex protecting group chemistry required in traditional chemical synthesis. mdpi.com For example, a β-galactosidase could be used in a transgalactosylation reaction to attach a galactose unit to a derivative of xylitol. plos.org Similarly, lipases can be used to esterify hydroxyl groups on the glycoside with various fatty acids or other acid derivatives, creating a library of functionalized analogues. plos.org

Further derivatization can be accomplished through standard organic chemistry reactions on the synthesized this compound. For instance, N-alkylation of iminosugar analogues, which can be conceptually extended to this compound derivatives, can be performed via reductive amination to introduce various substituents onto a nitrogen-containing analogue. mdpi.comresearchgate.net These synthetic strategies provide a versatile toolbox for generating a wide array of this compound analogues and derivatives for further research and application.

Enzymatic and Biocatalytic Synthesis of Xylityl Glycoside and Derivatives

Principles of Enzymatic Glycosylation and Transglycosylation

Enzymatic glycosylation is a versatile and sustainable biotechnological method for producing bioactive compounds, including xylityl glycosides. mdpi.com This process involves the enzyme-catalyzed transfer of a sugar moiety to an acceptor molecule. mdpi.comwur.nl The resulting glycosides often exhibit enhanced stability and solubility. mdpi.com Two primary strategies are employed for the in vitro enzymatic synthesis of glycosides: reversed hydrolysis and transglycosylation. wur.nl

Reversed hydrolysis is a thermodynamic approach where the reaction equilibrium, which normally favors the breakdown (hydrolysis) of glycosidic bonds, is shifted toward synthesis. wur.nl However, the more common kinetic approach is transglycosylation. wur.nl In this process, glycosidases, enzymes that typically hydrolyze glycosidic linkages, are "coaxed" into forming new ones. nih.gov This is achieved by introducing a high concentration of an acceptor molecule (like xylitol) that acts as an alternative nucleophile to water, causing the enzyme to transfer the sugar unit from a donor to the acceptor, creating a new glycoside. mdpi.comresearchgate.net This method takes advantage of readily available and stable enzymes. nih.gov

Glycosidases and Glycosyltransferases in Xylityl Glycoside Synthesis

The synthesis of this compound and its derivatives is catalyzed by two main classes of enzymes: glycosidases and glycosyltransferases. mdpi.comnih.gov

Glycosidases (GHs): These enzymes, which naturally function to hydrolyze glycosidic bonds, can be utilized to form new bonds through transglycosylation. mdpi.com A notable example is the use of LacA β-galactosidase from Lactobacillus plantarum WCFS1 to synthesize β-galactosyl xylitol (B92547) derivatives. mdpi.com In this reaction, lactose (B1674315) serves as the galactose donor and xylitol acts as the acceptor. mdpi.com Similarly, a fungal β-xylosidase has been used for the eco-friendly synthesis of hydroxytyrosyl xyloside, a non-natural glycoside. nih.gov

Glycosyltransferases (GTs): These are the enzymes that organisms naturally use to synthesize glycosides and glycoconjugates. mdpi.comresearchgate.net They catalyze the transfer of a sugar residue from an activated donor molecule, such as a nucleotide-sugar, to an acceptor. mdpi.commdpi.com GTs are classified into two main groups: Leloir and non-Leloir enzymes. mdpi.com Leloir GTs, which use activated sugar-nucleotide donors, are widely used for synthesis due to their high efficiency and strict specificity. mdpi.com While the engineering of glycosyltransferases is still an emerging field, their ability to create specific glycan structures holds significant promise for producing diverse xylityl glycosides. nih.gov

Regioselectivity and Stereoselectivity in Biocatalysis

A significant advantage of enzymatic synthesis over chemical methods is the high degree of regioselectivity and stereoselectivity exhibited by biocatalysts. mdpi.comacs.org This specificity eliminates the need for complex protection and deprotection steps that are often required in chemical synthesis to control which hydroxyl group on the acceptor molecule reacts. mdpi.comwur.nl

Regioselectivity refers to the enzyme's ability to form a glycosidic bond at a specific position on the acceptor molecule. For example, the enzymatic synthesis of β-galactosyl xylitol derivatives using LacA β-galactosidase selectively yields two main products: 3-O-β-D-galactopyranosyl-xylitol and 2S-1-O-β-D-galactopyranosyl-xylitol. mdpi.com Another instance is the glycosylation of hesperetin (B1673127) using cyclodextrin (B1172386) glycosyltransferase (CGTase), where glucosylation is specifically directed to the O-7 position of the A ring. mdpi.com

Stereoselectivity ensures that the newly formed glycosidic linkage has a defined anomeric configuration (either α or β). nih.gov Enzymatic reactions consistently produce a single stereoisomer, whereas chemical methods often result in a mixture of α and β anomers that require subsequent separation. nih.gov This inherent precision is a key feature of biocatalysis. unipd.it

Immobilized Enzyme Systems for this compound Production

For industrial-scale applications, using enzymes in their soluble form is often not economically viable. mdpi.com Enzyme immobilization, the process of confining enzymes to an inert support material, addresses this challenge by allowing for easy separation of the biocatalyst from the product, enabling enzyme reuse over multiple cycles, and often improving enzyme stability. mdpi.comrnlkwc.ac.infrontiersin.org

A key example is the production of β-galactosyl xylitol derivatives using LacA β-galactosidase from L. plantarum WCFS1 immobilized on an agarose-IDA-Zn-CHO support. mdpi.com This system demonstrated significant improvements over the soluble enzyme. The immobilized preparation was 3.8 times more stable and improved the synthesis-to-hydrolysis product ratio by approximately 30%. mdpi.com Furthermore, the catalyst was successfully recycled 10 times, maintaining over 50% of its initial activity, highlighting the robustness and efficiency of the immobilized system. mdpi.com

| Parameter | Finding |

|---|---|

| Support Material | Agarose-IDA-Zn-CHO |

| Enzyme | LacA β-galactosidase from L. plantarum WCFS1 |

| Stability Improvement | 3.8 times more stable than the soluble enzyme |

| Total Product Yield | ~68 g/L of β-galactosyl xylitol derivatives |

| Synthesis/Hydrolysis Ratio | Improved by ~30% compared to soluble enzyme |

| Reusability | Recycled 10 times, retaining >50% activity |

Microbial Whole-Cell Biotransformation Processes

Using whole microbial cells as biocatalysts offers several advantages, including the elimination of costly and time-consuming enzyme isolation and purification steps. nih.govd-nb.info The cellular environment naturally provides necessary cofactors and can protect enzymes from harsh external conditions. d-nb.info Microbial biotransformation is widely used for producing xylitol, the precursor alcohol for this compound, from xylose. researchgate.netnih.gov Yeasts from genera such as Candida, Debaryomyces, and Pichia are particularly effective for this conversion. researchgate.netfrontiersin.org

The utility of whole-cell systems extends to glycosylation reactions as well. For instance, Streptomyces rimosus has been shown to efficiently convert the flavonoid quercetin (B1663063) into a novel glycoside derivative, demonstrating the potential of microbial biocatalysts to modify complex molecules with high selectivity. nih.gov Such systems can be applied to produce a wide diversity of glycosides under mild conditions. nih.gov

Engineered Microorganisms and Enzyme Co-expression Systems

To enhance the efficiency and economic viability of producing xylitol and its derivatives, metabolic engineering and synthetic biology approaches are employed to create advanced microbial strains. nih.gov These techniques involve modifying the genetic makeup of microorganisms to optimize specific metabolic pathways, overexpress key enzymes, or eliminate competing reactions. nih.govmdpi.com

Several microorganisms have been successfully engineered for enhanced xylitol production:

Saccharomyces cerevisiae : An industrial strain was engineered to display multiple enzymes on its cell surface, including β-glucosidase, endoglucanase, and β-xylosidase, along with cytosolic xylose reductase, resulting in enhanced xylitol production. frontiersin.org

Escherichia coli : Recombinant E. coli strains have been developed to produce xylitol. frontiersin.org In one study, co-biotransformation using two strains—one expressing a novel D-arabitol dehydrogenase and another expressing a xylitol dehydrogenase from Gluconobacter sp.—doubled the xylitol yield compared to the wild-type strain. mdpi.com

Debaryomyces hansenii : By disrupting the gene for xylitol dehydrogenase (XDH), which converts xylitol to xylulose, researchers were able to increase the accumulation of xylitol by nearly 2.5-fold. mdpi.com

Optimization of Bioreaction Parameters (pH, Oxygenation, Medium Composition)

The efficiency of microbial biotransformation is highly dependent on bioreaction conditions. researchgate.net Optimizing parameters such as pH, oxygen supply, and the composition of the growth medium is critical to maximize productivity and yield. researchgate.netnih.gov

pH : The optimal pH varies between microorganisms. For xylitol production by Debaryomyces nepalensis, the ideal pH was found to be between 4.2 and 4.4. nih.gov In contrast, Pichia fermentans performed best at a pH maintained above 3.5. frontiersin.org

Oxygenation : The oxygen transfer rate is a fundamental parameter. nih.gov For xylitol production, microaerophilic (low oxygen) conditions are often optimal because they favor the reduction of xylose to xylitol while limiting its further metabolism. frontiersin.org In a study with Candida guilliermondii, a stirring rate of 300 rpm combined with an aeration rate of 1.3 vvm (volume of air per volume of medium per minute) yielded the best results. nih.gov For D. nepalensis, optimal conditions were found to be an agitation of 350-370 rpm and aeration of 0.8-1.2 vvm. nih.gov

Medium Composition : The concentration of the initial substrate and the type of nutrients significantly impact the process. Using a high initial concentration of xylose is economically advantageous as it can lead to a higher final product concentration. nih.gov The composition of nitrogen sources, such as yeast extract and ammonium (B1175870) sulfate, also plays a crucial role in cell growth and xylitol production. researchgate.netfrontiersin.org

Chemoenzymatic Synthesis Approaches for this compound Structures

Chemoenzymatic synthesis represents a powerful and sophisticated strategy that merges the precision of enzymatic catalysis with the versatility of chemical reactions. This hybrid approach is increasingly employed for the synthesis of complex molecules like xylityl glycosides and their derivatives. By combining targeted chemical modifications with highly selective enzymatic transformations, researchers can overcome the inherent limitations of purely chemical or enzymatic methods, such as low regioselectivity, the need for extensive protection-deprotection steps, or poor yields. These integrated strategies offer cleaner, more efficient, and highly controlled pathways to novel this compound structures.

One of the primary challenges in synthesizing derivatives of a polyhydroxylated molecule like xylitol is achieving selectivity, as it possesses multiple reactive hydroxyl groups. Chemoenzymatic methods provide an elegant solution to this problem, enabling the production of specific isomers, such as monoesters, which have garnered significant industrial interest for their biological activities. fapesp.br These approaches often involve either the chemical pre-modification of the xylitol substrate to guide the subsequent enzymatic reaction or the careful selection of reaction media and conditions to influence enzyme selectivity.

Chemical Protection Followed by Enzymatic Esterification

A prominent chemoenzymatic strategy involves the initial chemical protection of the xylitol molecule, followed by enzymatic esterification. fapesp.brresearchgate.net This multi-step process is designed to increase the solubility of xylitol in organic solvents where lipases function optimally and to control the regioselectivity of the esterification, thereby favoring the formation of monoesters over di- or tri-ester by-products. fapesp.brresearchgate.net

The synthesis begins with a chemo-protecting reaction to make xylitol soluble in the organic solvent system. fapesp.br This protected xylitol intermediate is then subjected to an enzymatic esterification reaction catalyzed by a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), with various acyl donors (fatty acids). fapesp.brmdpi.com This route has been shown to be a practical and economical process because it yields specific xylitol monoesters, which simplifies the separation and purification process significantly compared to reactions with unprotected xylitol. fapesp.br When pure xylitol is used directly in enzymatic esterification, a mixture of di- and tri-ester isomers is often formed, necessitating complex multi-step purification. fapesp.br

Research has demonstrated the efficacy of this chemoenzymatic route using different fatty acids as acyl donors. In a system using protected xylitol and tert-Butanol (t-BuOH) as the solvent, varying conversion rates were achieved depending on the chain length of the fatty acid. fapesp.br

| Acyl Donor | Conversion (%) | Reference |

| Oleic Acid | 86% | fapesp.br |

| Lauric Acid | 58% | fapesp.br |

| Butyric Acid | 24% | fapesp.br |

The structures of the resulting monoesters are typically confirmed using analytical techniques such as ¹³C- and ¹H-NMR and microanalysis. fapesp.br This strategy highlights how a preliminary chemical step can facilitate a highly selective enzymatic transformation, leading to a clean and efficient synthesis of desired this compound derivatives. fapesp.br

Enzymatic Transglycosylation with Various Donors

Another key biocatalytic approach is transglycosylation, where an enzyme transfers a sugar moiety from a donor molecule to an acceptor, in this case, xylitol. mdpi.comnih.gov This method is used to create xylityl glycosides with different sugar units attached. Glycoside hydrolases, such as β-galactosidases, are often used for this purpose. mdpi.comnih.gov

In one study, the LacA β-galactosidase from Lactobacillus plantarum WCFS1 was used to synthesize β-galactosyl xylitol derivatives. mdpi.com The reaction used lactose as the glycosyl donor and xylitol as the acceptor. Good selectivity was achieved, yielding two primary products: 3-O-β-D-galactopyranosyl-xylitol and (2S)-1-O-β-D-galactopyranosyl-xylitol. mdpi.com Similarly, other enzymes like amylomaltase have been investigated for their ability to perform transglycosylation reactions with xylitol as a potential acceptor, using starch as the glycosyl donor. tci-thaijo.org Sucrose phosphorylase has also been utilized to synthesize glucosyl-xylitol from sucrose. google.com

Solvent Engineering to Control Reaction Selectivity

The choice of solvent or reaction medium is a critical chemical parameter that can be manipulated to control the outcome of an enzymatic reaction. This "solvent engineering" approach is a powerful tool in the chemoenzymatic synthesis of xylityl esters. nih.gov The polarity of the reaction medium can significantly influence enzyme stability and, more importantly, the selectivity of the esterification process for polyhydroxylated molecules like xylitol. nih.gov

A study on the lipase-catalyzed synthesis of xylitol-oleic acid esters demonstrated that by changing the solvent system, the product distribution could be dramatically altered. nih.gov

In a non-polar solvent like n-hexane , the reaction overwhelmingly produced di- and trioleoyl xylitol, accounting for 94 mol% of the product. nih.gov

Conversely, in a highly polar binary solvent mixture of 2-methyl-2-propanol/dimethylsulfoxide (DMSO) (80:20 v/v) , the selectivity was shifted to favor the synthesis of monooleoyl xylitol, which reached 73 mol%. nih.gov

This shift is attributed to changes in the polarity of the reaction medium and the molecular interactions between the solvents and reactants. nih.gov While highly polar conditions favor monoester synthesis, they can also be detrimental to enzyme stability, making the use of carefully optimized binary solvent mixtures a practical alternative. nih.gov

| Solvent System | Product Selectivity | Reference |

| n-hexane | 94 mol% di- and trioleoyl xylitol | nih.gov |

| 2-methyl-2-propanol/DMSO (80:20 v/v) | 73 mol% monooleoyl xylitol | nih.gov |

Furthermore, physical-chemical techniques such as ultrasound assistance have been employed to overcome challenges in solvent-free systems. um.es The mutual immiscibility of xylitol and fatty acids presents a significant handicap, but ultrasound irradiation can facilitate the transport of substrate molecules to the enzyme's catalytic site, enabling efficient synthesis of xylityl fatty esters with yields up to 95% in 90 minutes. um.es

Molecular and Cellular Mechanisms of Xylityl Glycoside Action in Vitro and Non Human Systems

Modulation of Biosynthetic Pathways at the Cellular Level

Xylityl glycoside and its associated complexes have demonstrated the ability to stimulate the production of essential macromolecules within the skin, thereby reinforcing its structural integrity and moisture-retention capacity.

In vitro studies utilizing normal human dermal fibroblast (NHDF) cultures have shown that this compound can significantly increase the synthesis of hyaluronic acid (HA), a major glycosaminoglycan crucial for skin hydration. researchgate.netmdpi.com When fibroblasts are incubated with this compound, there is a marked increase in the amount of extracellularly secreted hyaluronic acid. researchgate.netmdpi.com One study compared the effects of several polyol-glucosides and found that this compound was the most effective at increasing extracellular HA levels, surpassing erythrityl glucoside and showing a significant effect where glyceryl glucoside and the base polyols (xylitol, glycerol (B35011), erythritol) showed none. researchgate.netearticle.net The quantification of HA in these experiments is typically performed using specific staining methods followed by spectrophotometry or chromatographic techniques. researchgate.netkci.go.kr This targeted stimulation of HA synthesis in fibroblasts highlights a primary mechanism by which this compound helps to enhance the skin's natural water reserves. e-ajbc.orgresearchgate.net

Table 1: Effect of this compound on Hyaluronic Acid (HA) Synthesis in Fibroblast Cultures

| Test Substance | Cell Model | Observation | Source(s) |

|---|---|---|---|

| Xylityl Glucoside | Normal Human Dermal Fibroblasts | Marked increase in extracellular HA | researchgate.netearticle.net |

| Erythrityl Glucoside | Normal Human Dermal Fibroblasts | Lesser increase in extracellular HA | researchgate.netearticle.net |

| Glyceryl Glucoside | Normal Human Dermal Fibroblasts | No significant effect | researchgate.netearticle.net |

The integrity of the skin's barrier function is heavily reliant on the lipid composition of the stratum corneum, particularly ceramides (B1148491). Studies on human skin explant models have demonstrated that this compound can stimulate the neosynthesis of key epidermal lipids. earticle.net Specifically, the application of a formulation containing xylityl glucoside was shown to significantly increase the synthesis of Ceramide 1 and Ceramide 2. earticle.netgoogleapis.com This effect was observed using radioactive labeling of newly synthesized lipids, followed by thin-layer chromatography to separate and quantify the ceramide fractions. earticle.netkci.go.kr The ability of this compound to boost the production of these critical ceramides is a key factor in its capacity to reinforce the skin's barrier, improve cellular cohesion, and reduce transepidermal water loss. researchgate.netearticle.nettiiips.com This action is considered a significant advantage, as comparator substances like glycerol did not produce the same increase in ceramide synthesis under identical experimental conditions. earticle.netgoogleapis.com

Regulation of Gene Expression in Cellular Models (e.g., RT-qPCR analysis)

Investigations using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) on reconstructed human epidermis models have revealed that this compound can modulate the expression of a wide array of genes. researchgate.nete-ajbc.org The application of a xylitylglucoside-containing complex has been shown to upregulate genes encoding proteins involved in several critical epidermal functions:

Skin Barrier Function: Genes for structural proteins and enzymes essential for the formation and maintenance of the stratum corneum are upregulated. This includes proteins involved in forming corneodesmosomes, which are crucial for the cohesion of the stratum corneum. researchgate.netresearchgate.net

Epidermal Differentiation: It stimulates the expression of genes related to the terminal differentiation of keratinocytes, such as those for loricrin and transglutaminase, which are key to forming a healthy cornified envelope. researchgate.netresearchgate.net

Water Circulation: An increased expression of aquaporin-3 (AQP3) has been observed. e-ajbc.org AQP3 is a channel protein that facilitates the transport of water and glycerol across keratinocyte cell membranes, playing a vital role in hydrating the epidermis from within. mdpi.comresearchgate.net While the observed increase did not always meet the predefined threshold for statistical significance in one study, the consistent trend points towards its involvement. e-ajbc.org

These findings from gene expression analyses provide a molecular basis for the observed increases in lipids and proteins, demonstrating that this compound acts at the transcriptional level to orchestrate a coordinated improvement in skin barrier function and hydration. researchgate.nete-ajbc.org

Table 2: Summary of Gene Expression Regulation by a this compound Complex in Epidermal Models

| Functional Category | Affected Genes/Proteins | Method of Analysis | Observed Effect | Source(s) |

|---|---|---|---|---|

| Skin Barrier & Differentiation | Genes for enzymes, structural components (e.g., Loricrin, Transglutaminase) | RT-qPCR | Upregulation | researchgate.nete-ajbc.orgresearchgate.net |

| Inter-Keratinocyte Junctions | Genes for corneodesmosome components | RT-qPCR | Upregulation | researchgate.net |

Enzymatic Activity Inhibition Studies

The current body of research on this compound does not prominently feature studies on its direct inhibitory activity against specific enzymes in skin models, such as collagenase, elastase, or hyaluronidase. mdpi.com However, research on its precursor, xylitol (B92547), has demonstrated enzymatic inhibition in other biological contexts. For instance, xylitol has been shown to inhibit carbohydrate-digesting enzymes like alpha-amylase and alpha-glucosidase in vitro. scielo.br It also acts as an inhibitor of salivary β-glucosidase. scielo.br While these findings relate to xylitol and different enzyme systems, they open the possibility that this compound or its metabolites could have enzymatic regulatory roles. A patent has mentioned a composition containing xylitylglucoside in the context of inhibiting phase I enzymes and inducing phase II detoxification enzymes, though this was a general statement. googleapis.com Further research is needed to determine if this compound itself possesses direct enzymatic inhibitory properties relevant to skin physiology.

Cellular Uptake and Intracellular Metabolic Responses

The precise mechanisms of this compound's cellular uptake and subsequent metabolism within skin cells are not yet fully detailed in the available literature. It is plausible that the molecule, being a glycoside, may be hydrolyzed at the cell surface by extracellular glycosidases, breaking it down into glucose and xylitol, which are then transported into the cell via their respective pathways. tiiips.com

Alternatively, this compound may act on cell surface receptors to trigger intracellular signaling cascades without needing to enter the cell. The documented downstream effects, such as the upregulation of gene expression and stimulation of protein and lipid synthesis, are the primary focus of current research. researchgate.nete-ajbc.org

Antioxidant and Stress Response Mechanisms in Biological Systems

This compound and its derivatives have been investigated for their roles in mitigating cellular stress and contributing to antioxidant defense systems in various in vitro models. Research highlights their action in enhancing cellular resilience, particularly in skin cells, and their ability to directly address oxidative stress.

One of the key mechanisms observed is the role of xylityl glycosides in reinforcing the skin's barrier function, a primary defense against environmental stressors. In an in vitro study using a human skin explant model, xylityl glucoside was shown to stimulate the neosynthesis of essential epidermal lipids. google.comgoogleapis.com Specifically, its application led to a notable increase in the production of ceramides, which are crucial components of the skin barrier. google.comgoogleapis.com This restructuring effect helps to improve the skin's structural integrity and resilience against external challenges. google.com

Furthermore, xylityl glucoside has been demonstrated to increase the amount of extracellular hyaluronic acid in fibroblast cultures. google.com Hyaluronic acid is a major glycosaminoglycan vital for skin hydration and maintaining the extracellular matrix. google.com By boosting its production, xylityl glucoside helps to counteract cellular stress associated with dehydration.

In another line of research, a novel synthesized this compound, 3,4-dihydroxyphenyl-ethyl-O-β-D-xylopyranoside (hydroxytyrosyl xyloside), has shown direct antioxidant capabilities. figshare.comresearchgate.netnih.govacs.org Studies evaluating its biological effects revealed that this compound has an enhanced ability to ameliorate intracellular levels of reactive oxygen species (ROS). figshare.comresearchgate.netnih.govacs.org The reduction of ROS, which are highly reactive molecules that can cause cellular damage, points to a significant antioxidant mechanism of action. figshare.comresearchgate.netnih.gov This effect was noted as part of an evaluation of its neuroprotective capacity. figshare.comresearchgate.netnih.govacs.org

The table below summarizes the research findings on the effects of this compound derivatives in in vitro models.

Table 1: Effects of this compound Derivatives on Cellular Stress Responses

| This compound Derivative | Biological System | Observed Effect | Mechanism of Action | Source |

|---|---|---|---|---|

| Xylityl glucoside | Human skin explants | Increased neosynthesis of ceramide 1 and ceramide 2. | Restructuring of the epidermal lipid barrier, enhancing cellular cohesion and stress resilience. | google.comgoogleapis.com |

| Xylityl glucoside | Human fibroblast culture | Markedly increased extracellular hyaluronic acid. | Supports skin moisturization and the integrity of the extracellular matrix. | google.com |

| 3,4-dihydroxyphenyl-ethyl-O-β-D-xylopyranoside (Hydroxytyrosyl xyloside) | Cell culture model | Ameliorated intracellular levels of reactive oxygen species (ROS). | Direct antioxidant activity, reducing cellular oxidative stress. | figshare.comresearchgate.netnih.govacs.org |

The following table details the specific outcomes of studies on xylityl glucoside's impact on key biomolecules related to skin health and stress response.

Table 2: Research Findings on Xylityl Glucoside in In Vitro Skin Models

| Parameter Measured | Model System | Treatment | Result | Source |

|---|---|---|---|---|

| Ceramide 1 and 2 Synthesis | Human skin explant | 3% Xylityl glucoside gel | Significant increase in ceramide neosynthesis compared to placebo. | google.comgoogleapis.come-ajbc.org |

| Extracellular Hyaluronic Acid | Human fibroblast culture | 0.01% and 0.1% Xylityl glucoside | Increase of 158% and 161% respectively, compared to control. | google.com |

Advanced Analytical and Characterization Methodologies for Xylityl Glycoside

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of xylityl glycoside and related compounds. researchgate.net Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for their ability to separate complex mixtures and provide quantitative data. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry, making it highly suitable for the qualitative and quantitative analysis of complex substances. mdpi.com However, due to the low volatility of polyhydroxy compounds like this compound, direct analysis by GC is not feasible. nih.govnih.gov Therefore, a derivatization step is indispensable to increase the volatility of the analyte. nih.govresearchgate.net This process involves chemically modifying the hydroxyl groups to form more volatile derivatives, such as trimethylsilyl (TMS) or acetylated esters. nih.govrestek.com

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.gov The resulting mass spectrum provides a molecular fingerprint, offering detailed structural information and allowing for the unambiguous identification of the compound and any impurities present. mdpi.comnih.gov The coupling of GC with MS provides a robust method for both structural elucidation and the assessment of purity in this compound samples. researchgate.net

Table 1: Common Derivatization Reagents for GC Analysis of Polyols

| Derivatization Method | Reagent(s) | Typical Reaction |

|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) | Forms trimethylsilyl (TMS) ethers |

| Acetylation | Acetic anhydride, 1-methylimidazole (catalyst) | Forms acetylated esters |

| Oximation followed by Silylation/Acetylation | Methoxyamine hydrochloride followed by silylating or acetylating agent | Converts carbonyl groups to oximes before derivatizing hydroxyls |

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the qualitative and quantitative analysis of this compound. nih.gov Unlike GC, HPLC does not require the analyte to be volatile, thus eliminating the need for time-consuming derivatization steps and allowing for analysis of the compound in its native form. nih.govuhplcs.com This makes HPLC particularly well-suited for monitoring the progress of synthesis reactions and for the analysis of the final product mixture. uhplcs.com

The separation in HPLC is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. uhplcs.com Different components in the mixture interact differently with the adsorbent material, causing them to flow at different speeds and thus separate as they exit the column. uhplcs.com

Various detectors can be coupled with HPLC for the analysis of sugar-based compounds like this compound, each with its own advantages. researchgate.netnih.gov

Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the eluent from the column relative to a reference. While versatile, it generally has lower sensitivity. researchgate.netnih.gov

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the solvent, and then measures the light scattered by the remaining solid particles. It is more sensitive than RID and is suitable for non-volatile analytes. researchgate.netnih.gov

Ultraviolet Detector (UVD): While this compound itself does not absorb UV light, pre-column derivatization with a UV-absorbing agent like p-nitrobenzoyl chloride can be employed to enable highly sensitive detection. nih.gov

Charged Aerosol Detector (CAD): A sensitive, universal detector that provides a consistent response for non-volatile analytes, making it suitable for quantifying this compound and related sugars. researchgate.net

The choice of detector and column (e.g., amino-based columns like Shodex Asahipak NH2P-50) depends on the specific requirements of the analysis, such as the need for high sensitivity or the complexity of the sample matrix. nih.govresearchgate.net

Table 2: Comparison of HPLC Detectors for Xylitol (B92547)/Glycoside Analysis

| Detector | Principle | Sensitivity | Derivatization Required | Application Notes |

|---|---|---|---|---|

| Refractive Index (RID) | Measures changes in solution refractive index. nih.gov | Low | No | Good for high concentration samples; sensitive to temperature and flow rate changes. nih.gov |

| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after solvent evaporation. researchgate.net | Moderate | No | Good for non-volatile compounds; response is independent of optical properties. researchgate.net |

| Ultraviolet (UVD) | Measures UV absorbance. nih.gov | High | Yes (for non-UV absorbing analytes) | Requires derivatization with a chromophore for compounds like this compound. nih.gov |

| Charged Aerosol (CAD) | Charges analyte particles and measures the electrical charge. researchgate.net | High | No | Provides a near-universal response for non-volatile analytes. researchgate.net |

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical technique, particularly GC. researchgate.net For this compound, the primary goals of derivatization are to increase volatility and thermal stability. nih.govrestek.com Common strategies include:

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as the hydroxyl groups in this compound. Reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) replace the acidic protons on the hydroxyl groups with a less polar and more stable trimethylsilyl (TMS) group. nih.govrestek.com

Acylation (Acetylation): This method involves reacting the hydroxyl groups with an acylating agent, such as acetic anhydride, often in the presence of a catalyst like 1-methylimidazole. google.com This process converts the polar hydroxyl groups into less polar, more volatile ester groups. restek.comgoogle.com

These derivatization reactions not only improve volatility for GC analysis but can also enhance detection sensitivity in HPLC when a chromophoric or fluorophoric tag is introduced. researchgate.net However, derivatization can sometimes lead to the formation of multiple product isomers, which may complicate the resulting chromatogram. restek.com

Spectroscopic and Spectrometric Characterization Methods

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing information on molecular weight and molecular formula with high accuracy. nih.gov When coupled with separation techniques like HPLC or GC, it allows for the detailed analysis of individual components in a mixture. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure by inducing fragmentation of a selected parent ion. nih.govmdpi.com The resulting fragmentation pattern provides valuable information about the molecule's substructures, such as the nature of the sugar units and the glycosidic linkages. nih.govmdpi.com For glycosides, fragmentation typically involves cleavage of the glycosidic bonds, leading to the loss of sugar moieties, as well as cross-ring cleavages within the sugar units. mdpi.comresearchgate.net Distinguishing between O-glycosides and C-glycosides is possible based on their distinct fragmentation patterns, as the C-C glycosidic bond is more stable than the O-glycosidic bond. mdpi.comresearchgate.net

Thermal Analysis for Stability and Kinetic Studies (e.g., Isoconversional Methods)

Table 3: Kinetic Parameters for Thermal Decomposition of a Steviol Glycoside + Xylitol Mixture (Sample E4) using Isoconversional Methods

| Conversion (α) | Friedman Ea (kJ/mol) | OFW Ea (kJ/mol) |

|---|---|---|

| 0.1 | 100.27 | 104.97 |

| 0.2 | 105.79 | 110.12 |

| 0.3 | 111.41 | 115.42 |

| 0.4 | 117.29 | 121.05 |

| 0.5 | 123.59 | 127.18 |

| 0.6 | 130.49 | 133.95 |

| 0.7 | 138.27 | 141.67 |

| 0.8 | 147.45 | 150.84 |

| 0.9 | 159.29 | 162.26 |

Data adapted from a study on sweeteners based on steviol glycosides. mdpi.com

Molecular Biology Techniques for Mechanistic Elucidation (e.g., RT-qPCR for gene expression)

To understand the biological activity and mechanism of action of this compound at a molecular level, techniques such as real-time quantitative polymerase chain reaction (RT-qPCR) are employed. mdpi.com RT-qPCR is a highly sensitive and specific method used to measure the expression levels of specific genes within cells or tissues. mdpi.comresearchgate.net

The process involves first extracting messenger RNA (mRNA) from cells that have been treated with this compound. This mRNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the qPCR reaction. The qPCR instrument monitors the amplification of the target gene's cDNA in real-time, allowing for the quantification of the initial amount of mRNA. By comparing the gene expression levels in treated cells versus untreated control cells, researchers can determine which cellular pathways are modulated by this compound. For example, in dermatological applications, one could use RT-qPCR to measure the expression of genes involved in skin hydration (e.g., aquaporins), barrier function (e.g., filaggrin), or inflammation. This approach provides crucial insights into the compound's biological function and supports its efficacy claims. researchgate.net

In Vitro Model System Design and Validation for Functional Analysis

The functional analysis of this compound relies on sophisticated in vitro model systems designed to mimic the complex biology of human skin. These models are crucial for elucidating the compound's mechanisms of action at the cellular and tissue levels before progressing to clinical assessments. The design of these systems ranges from two-dimensional (2D) primary cell cultures to three-dimensional (3D) reconstructed human skin equivalents, each offering unique advantages for studying specific biological endpoints.

A foundational approach involves the use of primary human cell cultures, specifically normal human dermal fibroblasts (NHDF) and normal human keratinocytes (NHEK). e-ajbc.org These monolayer cultures are instrumental for investigating the direct effects of this compound on key cellular processes. For instance, researchers utilize these models to measure the synthesis of essential macromolecules. One critical function assessed is the production of glycosaminoglycans (GAGs), such as hyaluronic acid and chondroitin sulfate, which are vital for water retention in the skin. e-ajbc.orgresearchgate.net In these models, the quantity of hyaluronic acid in cell culture supernatants can be precisely measured using techniques like ELISA, while chondroitin sulfate levels are often determined by chromatography. e-ajbc.orgresearchgate.net

To better simulate the architectural complexity of human skin, researchers employ more advanced models like human skin explants and reconstructed human epidermis (RHE). e-ajbc.orggoogle.com Human skin explants, which are sections of viable human skin maintained in a laboratory setting, provide a multicell-type environment that includes both the epidermis and dermis. google.com This model is particularly valuable for studying the synthesis of epidermal lipids, such as ceramides (B1148491), which are fundamental to the skin's barrier function. google.com The effect of this compound on the neosynthesis of ceramide 1 and ceramide 2 has been demonstrated in this system, with analysis carried out via chromatography after topical application of a formulation to the explant surface. e-ajbc.orggoogle.com

Reconstructed human epidermis (RHE) models consist of human keratinocytes cultured at an air-liquid interface, which prompts them to stratify and differentiate into a structure that closely resembles the native human epidermis. e-ajbc.orgnih.gov This system is exceptionally well-suited for gene expression studies. Using techniques like RT-qPCR, the impact of this compound on a wide array of genes involved in skin moisturization and barrier integrity can be analyzed. e-ajbc.orgresearchgate.net These genes include those encoding structural components, enzymes, and regulators of intercellular junctions, the cornified layer, and the desquamation process. e-ajbc.orgresearchgate.net

More recently, innovative 3D models such as multilayer skin spheroids have been developed. These spheroids are created by co-culturing fibroblasts, which form a dermal core, and keratinocytes, which create an outer epidermal layer. nih.gov This model effectively recapitulates the multilayer architecture of the skin and expresses key biomarkers for the epidermis, dermis, and the dermal-epidermal junction, validating its skin-like properties. nih.gov

Detailed Research Findings

The functional effects of this compound have been quantified in various in vitro models, demonstrating its influence on key biomarkers for skin hydration and barrier function.

| Biological Pathway | Effect Observed | Method of Analysis |

|---|---|---|

| Skin Barrier Function | Increased expression of key genes | RT-qPCR |

| Epidermal & Dermal Water Reserves | Increased expression of key genes | RT-qPCR |

| Epidermal Water Circulation | Increased expression of key genes | RT-qPCR |

| Inter-keratinocyte Junctions | Increased expression of regulatory genes | RT-qPCR |

| Cornified Layer & Desquamation | Increased expression of related genes | RT-qPCR |

| Biomolecule | In Vitro Model System | Observed Effect | Method of Analysis | Source |

|---|---|---|---|---|

| Hyaluronic Acid | Normal Human Dermal Fibroblasts | Statistically significant increase | Chromatography | e-ajbc.org |

| Hyaluronic Acid | Normal Human Keratinocytes | Statistically significant increase | ELISA | e-ajbc.org |

| Chondroitin Sulfate | Normal Human Dermal Fibroblasts | Increased content | Chromatography | e-ajbc.org |

| Ceramide 1 & 2 | Human Skin Explants | Increased neosynthesis | Chromatography | google.com |

Ecological and Biotechnological Context of Xylityl Glycoside Research

Natural Occurrence and Biological Roles in Non-Human Organisms (e.g., Plants)

Xylityl glycoside, a compound where xylitol (B92547) is linked to a sugar molecule like glucose, is primarily understood as a product of industrial synthesis. tiiips.com However, its constituent parts, xylitol and glycosides, are widespread in nature. nih.govknowde.comslideshare.net Xylitol, a five-carbon sugar alcohol, is found in small quantities in numerous fruits and vegetables, including strawberries, plums, cauliflower, and pumpkin. knowde.comnih.gov It is also a natural metabolic intermediate in many organisms, including animals and various microorganisms. nih.govknowde.com Plants produce xylitol from the reduction of xylose, a major component of hemicellulose in plant cell walls. nih.govwikipedia.org

Glycosides, compounds where a sugar is bonded to a non-sugar molecule (aglycone), are ubiquitous in the plant kingdom. slideshare.netcelignis.com They serve a vast array of functions, from pigmentation and energy storage to defense against herbivores and pathogens. celignis.comnih.gov For instance, some plants store chemical compounds as inactive glycosides, which can be activated by enzymatic hydrolysis to release the functional aglycone. herbs2000.com In tea plants (Camellia sinensis), volatile compounds are stored as glycosides, which later contribute to the tea's aroma. nih.gov

While direct evidence for the natural occurrence of this compound as a distinct molecule in plants is not extensively documented, the precursors and the enzymatic machinery for its potential formation exist. Plants possess glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. nih.govwur.nl These enzymes can link various sugars to a wide range of acceptor molecules. For example, in the biosynthesis of aroma compounds in tea, a glucoside is first formed, followed by the attachment of another sugar, xylose, to create a primeveroside. nih.gov This sequential glycosylation demonstrates the plant's capability to create complex glycosides. Given the presence of both xylitol and glycosyltransferases in plants, it is plausible that xylityl glycosides could be formed, although they may not accumulate to high concentrations or their specific biological roles remain to be discovered.

The table below summarizes the natural occurrence of xylitol in various plants.

| Plant Source | Scientific Name | Xylitol Content |

| Strawberry | Fragaria var. | Present in small amounts knowde.com |

| Plum | Prunus domestica | Present in small amounts knowde.comnih.gov |

| Cauliflower | Brassica oleracea var. botrytis | Present in small amounts knowde.comnih.gov |

| Pumpkin | Cucurbita pepo | Present in small amounts knowde.comnih.gov |

| Birch Tree | Betula sp. | Rich source, used for commercial extraction tiiips.comnih.gov |

| Beechwood | Fagus sp. | Xylitol-rich plant material nih.gov |

| Raspberry | Rubus idaeus L. | Contains xylitol knowde.com |

| Endive | Cichorium endivia L. | Contains xylitol knowde.com |

| White Mushroom | Boletus edulis Bull. | Contains xylitol knowde.com |

| Spinach | Spinacia oleracea L. | Contains xylitol knowde.com |

| Onion | Allium cepa L. | Contains xylitol knowde.com |

| Carrot | Daucus carota L. | Contains xylitol knowde.com |

| Banana | Musa sapientum L. | Contains xylitol knowde.com |

Sustainable Bioproduction Development and Process Scale-Up Considerations

The industrial production of this compound primarily involves the chemical synthesis from xylitol and glucose. tiiips.com However, there is a growing interest in developing sustainable bioproduction methods, which are seen as more environmentally friendly alternatives. nih.govfrontiersin.org Biotechnological routes for producing the precursor, xylitol, are well-established and offer a foundation for the enzymatic synthesis of this compound. nih.govnih.gov

The bioproduction of xylitol typically utilizes lignocellulosic biomass, such as agricultural and forestry wastes, as a raw material. nih.govscielo.org.mx This biomass is rich in xylan, which can be hydrolyzed to release xylose. nih.gov Various microorganisms, particularly yeasts from the genera Candida, Debaryomyces, and Pichia, are then used to ferment xylose into xylitol. scielo.org.mxgoogle.comfrontiersin.org The key enzyme in this bioconversion is xylose reductase. frontiersin.org This process is considered more sustainable than chemical hydrogenation, which requires high pressure, high temperature, and a metal catalyst. nih.govscispace.com

For the synthesis of this compound itself, enzymatic methods are being explored. mdpi.comresearchgate.net These methods use glycosyltransferases or glycosidases to catalyze the formation of a glycosidic bond between xylitol and a glucose donor. wur.nlmdpi.com Enzymatic synthesis offers several advantages, including high specificity, mild reaction conditions, and the potential for higher yields and purity compared to chemical methods. mdpi.commdpi.com For instance, β-galactosidase from Lactobacillus plantarum has been used to synthesize β-galactosyl xylitol derivatives. mdpi.com

Scaling up these bioprocesses for industrial production presents several challenges. For xylitol production, these include the efficient pretreatment of lignocellulosic biomass to release xylose without generating inhibitors of microbial fermentation, the development of robust microbial strains with high xylitol yields, and optimizing fermentation conditions such as pH, temperature, and aeration. nih.govfrontiersin.orgresearchgate.net For the enzymatic synthesis of this compound, key considerations include the cost and stability of the enzyme, the availability of the activated sugar donor, and the development of efficient downstream processing and purification methods to recover the final product. frontiersin.orgmdpi.comresearchgate.net Immobilized enzyme systems are being investigated to improve enzyme reusability and process scalability. frontiersin.orgmdpi.com

The following table outlines the key steps and considerations in the biotechnological production of this compound.

| Process Step | Description | Key Considerations for Scale-Up |

| Raw Material Pretreatment | Hydrolysis of lignocellulosic biomass (e.g., agricultural waste) to release xylose. nih.govscielo.org.mx | Efficient and cost-effective hydrolysis methods, removal of fermentation inhibitors. nih.govscispace.com |

| Xylitol Fermentation | Conversion of xylose to xylitol using microorganisms, primarily yeasts like Candida species. scielo.org.mxgoogle.comfrontiersin.org | Selection of high-yield microbial strains, optimization of fermentation parameters (pH, temperature, oxygen), and nutrient medium. frontiersin.orgresearchgate.netresearchgate.net |

| Xylitol Purification | Separation and purification of xylitol from the fermentation broth. frontiersin.orggoogle.com | Efficient and scalable purification techniques like crystallization and chromatography. frontiersin.org |

| Enzymatic Glycosylation | Formation of this compound by reacting xylitol with a glucose donor, catalyzed by a glycosyltransferase or glycosidase. wur.nlmdpi.com | Enzyme selection and cost, availability of activated sugar donors, reaction optimization. wur.nlmdpi.com |

| Product Recovery and Purification | Isolation and purification of the final this compound product. tiiips.com | Development of cost-effective downstream processing methods. frontiersin.orgresearchgate.net |

Future Directions in this compound Research

Future research on this compound is likely to focus on several key areas, spanning from fundamental understanding to practical applications. A primary direction will be the continued development and optimization of sustainable bioproduction methods. researchgate.net This includes exploring novel microbial strains and enzymes with higher efficiency and stability, as well as integrating the production process into a biorefinery concept where multiple value-added products are generated from lignocellulosic biomass. researchgate.netresearchgate.net Genetic engineering and synthetic biology approaches hold significant promise for creating engineered microorganisms capable of producing this compound directly from simple sugars, which could significantly streamline the production process. nih.govresearchgate.net